molecular formula C6H6N2O2S B8412693 4-(2-Nitro-1-propenyl)thiazole

4-(2-Nitro-1-propenyl)thiazole

Cat. No.: B8412693
M. Wt: 170.19 g/mol
InChI Key: RPNGBWSJJDCOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Nitro-1-propenyl)thiazole is a nitro-substituted thiazole derivative characterized by a thiazole ring conjugated with a nitropropenyl group. Thiazoles are heterocyclic compounds containing sulfur and nitrogen, widely recognized for their diverse biological and chemical applications. The thiazole ring’s electron-rich nature and planar geometry enable interactions with biological targets, contributing to antimicrobial, anticancer, and anti-inflammatory activities .

Properties

Molecular Formula

C6H6N2O2S

Molecular Weight

170.19 g/mol

IUPAC Name

4-(2-nitroprop-1-enyl)-1,3-thiazole

InChI

InChI=1S/C6H6N2O2S/c1-5(8(9)10)2-6-3-11-4-7-6/h2-4H,1H3

InChI Key

RPNGBWSJJDCOQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CSC=N1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural and Functional Comparisons

Key structural analogs and their properties are summarized below:

Compound Substituents Key Properties Applications/Findings
4-(2-Nitro-1-propenyl)thiazole Thiazole + nitropropenyl Hypothesized electron-withdrawing effects from nitro group; potential bioactivity Limited direct data; inferred activity from thiazole-nitro analogs
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide Thiazole + nitrofuryl High carcinogenicity in rats (100% bladder carcinoma incidence at 0.188% dosage) Used in carcinogenicity studies; first nitrofuran-thiazole hybrid identified as carcinogen
2-Amino-4-(4-nitrophenyl)thiazole Thiazole + nitrophenyl + amino Stable nitro-aromatic system; spectroscopic data available (e.g., IR, molecular weight) Structural model for nitro-thiazole derivatives; used in material science research
PytH·ClO4 () Thiazole + hydrazinyl + pyridyl Planar geometry; forms metal complexes with Co, Mn, Ni DNA-binding properties; potential use in metallodrugs or biosensors

Critical Notes and Limitations

Data Gaps : Direct experimental data on this compound’s synthesis, bioactivity, and physicochemical properties are absent in the provided evidence. Inferences rely on structural analogs.

Contradictory Roles of Nitro Groups: While nitro groups in nitrofuryl-thiazoles are linked to carcinogenicity , they may enhance antimicrobial or anticancer activity in other contexts . Substituent positioning and metabolic pathways are critical determinants.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.